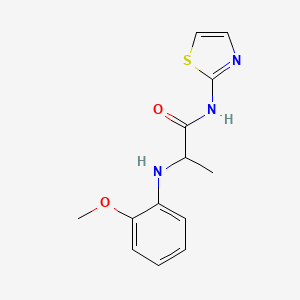
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide, also known as MTAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide exerts its biological effects by binding to the active site of PTPs and inhibiting their activity. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating their activity. By inhibiting PTP activity, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide can modulate various cellular signaling pathways and affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively inhibit PTP activity. However, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another direction is to explore its applications in studying protein-protein interactions and other cellular processes. Additionally, the development of new synthetic methods for N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide and related compounds could lead to the discovery of more potent and selective PTP inhibitors.
Synthesemethoden
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide is synthesized through a series of chemical reactions that involve the condensation of 2-aminothiazole with 2-methoxybenzaldehyde, followed by the reaction with alanine amide in the presence of a coupling reagent. The resulting product is purified through column chromatography to obtain N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biophysics. In medicinal chemistry, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been investigated for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in various cellular signaling pathways and play a critical role in the development of various diseases, including cancer, diabetes, and autoimmune disorders. N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has shown promising results as a PTP inhibitor, making it a potential drug candidate for the treatment of these diseases.
In biochemistry and biophysics, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been used as a tool to study protein-protein interactions. N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide can be attached to a protein of interest and used as a fluorescence probe to monitor the interaction between the protein and its binding partner. This approach has been used to study various protein-protein interactions, including those involved in signal transduction, transcriptional regulation, and protein folding.
Eigenschaften
IUPAC Name |
2-(2-methoxyanilino)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(12(17)16-13-14-7-8-19-13)15-10-5-3-4-6-11(10)18-2/h3-9,15H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYSMONWIJXLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

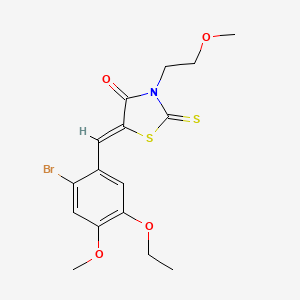
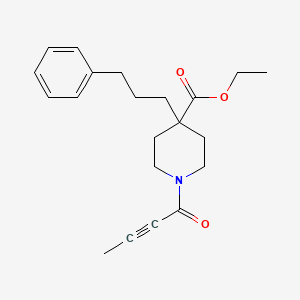
![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)
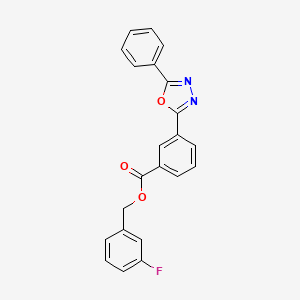
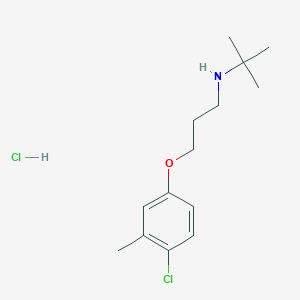
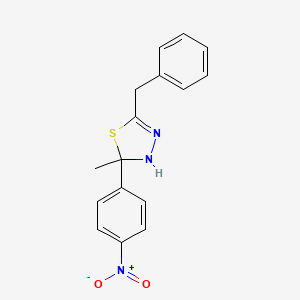
![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)

![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)